molecular formula C6H6ClNO B183048 3-Amino-2-chlorophenol CAS No. 56962-01-7

3-Amino-2-chlorophenol

Cat. No. B183048
CAS RN: 56962-01-7
M. Wt: 143.57 g/mol
InChI Key: CFWIOOCJVYJEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-chlorophenol is a chemical compound that is part of the chlorophenol family, which are derivatives of phenol containing chlorine atoms. This compound specifically has an amino group and a chlorine atom substituted on the phenol ring. It is of interest in various chemical research areas due to its potential applications and properties.

Synthesis Analysis

The synthesis of 3-Amino-2-chlorophenol can be achieved through the catalytic reduction of 4-chloro-2-nitrophenol, which itself is synthesized from 2,5-dichloronitrobenzene by hydrolyzation. The reduction is carried out using hydrazine hydrate in the presence of a catalyst, resulting in a high purity product with a yield of 92% .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Amino-2-chlorophenol has been extensively studied. For instance, the structure of 2-amino-4-chlorophenol has been characterized by X-ray diffraction analysis, revealing the presence of intermolecular hydrogen bonds . Similarly, the structure of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene has been determined, showing a complex system of intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of chlorophenols, including those with amino substituents, often involves hydrogen bonding interactions. For example, 2-amino-4-chlorophenol forms organic acid-base adducts with various acidic compounds, highlighting the role of hydrogen bonding in its reactivity . Additionally, the presence of amino and chloro groups can lead to a variety of chemical reactions, such as the formation of salts and complexes through solution-based techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-chlorophenol derivatives have been studied through various spectroscopic techniques, including FT-IR, NMR, and HRMS. These studies provide insights into the electronic properties, vibrational frequencies, and molecular electrostatic potential of the compounds . The adsorption properties of related chlorophenols have also been investigated, showing that amino-modified hyper-cross-linked resins are efficient for adsorption from aqueous solutions, with hydrogen bonding being the main driving force .

Scientific Research Applications

  • Detection of Chlorophenols : A study by Mukdasai et al. (2016) focused on a spectrophotometric method for detecting 2-chlorophenol, a compound similar to 3-Amino-2-chlorophenol, using magnetic nanoparticles. This method could potentially be adapted for detecting 3-Amino-2-chlorophenol in environmental samples (Mukdasai et al., 2016).

  • Removal from Aqueous Media : Research by Adeyemi et al. (2020) investigated the removal of chlorophenols, including 3-chlorophenol, from wastewater using hydrophobic deep eutectic solvents. This study highlights the potential for removing related compounds like 3-Amino-2-chlorophenol from water sources (Adeyemi et al., 2020).

  • Photocatalytic Degradation : Lin et al. (2018) explored the use of copper-doped titanium dioxide for the degradation of chlorophenols under visible light. This could be relevant for breaking down 3-Amino-2-chlorophenol in polluted environments (Lin et al., 2018).

  • Understanding Molecular Interactions : Jin & Wang (2013) conducted a study focusing on the hydrogen bonding interactions between 2-amino-4-chlorophenol and acidic compounds. Insights from this research could be applicable to the interactions of 3-Amino-2-chlorophenol with other molecules (Jin & Wang, 2013).

  • Environmental and Health Risks Assessment : Krijgsheld & Gen (1986) assessed the impact of chlorophenol emissions on the aquatic environment. Their findings provide a basis for understanding the environmental and health risks associated with chlorophenols, which could extend to compounds like 3-Amino-2-chlorophenol (Krijgsheld & Gen, 1986).

Safety And Hazards

3-Amino-2-chlorophenol is considered hazardous . It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

3-amino-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIOOCJVYJEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343284
Record name 3-Amino-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chlorophenol

CAS RN

56962-01-7
Record name 3-Amino-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-chlorophenol
Reactant of Route 2
3-Amino-2-chlorophenol
Reactant of Route 3
3-Amino-2-chlorophenol
Reactant of Route 4
Reactant of Route 4
3-Amino-2-chlorophenol
Reactant of Route 5
Reactant of Route 5
3-Amino-2-chlorophenol
Reactant of Route 6
3-Amino-2-chlorophenol

Citations

For This Compound
7
Citations
O Abou Mehrez, F Dossier-Berne… - Environmental …, 2015 - Taylor & Francis
… LC-MS analysis also brought out the formation of two other 3-aminomonochlorophenols, 3-amino-2-chlorophenol and 3-amino-6-chlorophenol (3A2CP and 3A6CP) (m/z = 144). The …
Number of citations: 7 www.tandfonline.com
K Othmen, P Boule - Journal of Photochemistry and Photobiology A …, 1999 - Elsevier
… With 2,3-DCA the main photoproduct was identified with 3-amino-2-chlorophenol. It accounts for about 80% of the DCA transformed. … 2,3-DCA 3-amino-2-chlorophenol This work …
Number of citations: 31 www.sciencedirect.com
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… 3-amino-2-chlorophenol. RB values (Bray et al. 1956) distinguish the former (0-8 in solvent A) from 2-amino-3:4-dichlorophenol (0-9). 3-Amino-2-chlorophenol … 3-amino-2-chlorophenol …
Number of citations: 32 www.ncbi.nlm.nih.gov
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
2. Hypophysectomized rats showed a decreased recovery of labelled leucine in cytoplasmic protein, each of the fractions sharing in this decrease. The recovery tended to be even lower …
Number of citations: 47 www.ncbi.nlm.nih.gov
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
… A mixture of 3 (1.56ág, 6.97ámmol) and 3-amino-2-chlorophenol (1.0ág, 6.97ámmol) in MeCN afforded 12 (2.21ág, 86%) as a beige solid. H NMR (300áMHz, DMSO-d 6 ) δ 11.45 (br s, …
Number of citations: 30 www.sciencedirect.com
J Šileikytė, J Devereaux, J de Jong… - …, 2019 - Wiley Online Library
Excessive mitochondrial matrix Ca 2+ and oxidative stress leads to the opening of a high‐conductance channel of the inner mitochondrial membrane referred to as the mitochondrial …
M Matsumoto, Y Umeda, H Senoh, M Suzuki… - The Journal of …, 2006 - jstage.jst.go.jp
… that oCNB was metabolized principally to 4-amino-3-chlorophenol and 3-amino-4-chlorophenol in the liver, while trace amounts of 2-amino-3-chlorophenol and 3amino-2-chlorophenol …
Number of citations: 17 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.